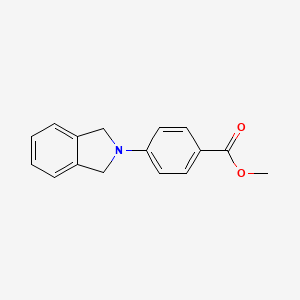
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, also known as EEMC, is a synthetic compound that belongs to the family of flavonoids. It has a molecular weight of 372.43 g/mol and a chemical formula of C21H22O4. EEMC has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is not yet fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and diabetes. It may also exert its neuroprotective effects by modulating oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It may also induce apoptosis, or programmed cell death, in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one in lab experiments is its relatively low cost compared to other compounds with similar properties. It is also readily available and can be synthesized in large quantities. However, one limitation is that its mechanism of action is not yet fully understood, which may make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and determine its efficacy in animal models of these diseases. Another area of interest is its potential use in agriculture as a natural pesticide or herbicide. Studies are needed to determine its effectiveness and safety in this application. Finally, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one may have potential applications in the development of new drugs for the treatment of cancer and diabetes. Further research is needed to explore these possibilities.
Méthodes De Synthèse
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including 2-methyl-4H-chromen-4-one, 4-methoxybenzaldehyde, and ethyl bromoacetate. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been the focus of several scientific studies due to its potential applications in various fields. In medicine, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-14-11-17-19(12-18(14)24-6-2)25-13(3)20(21(17)22)15-7-9-16(23-4)10-8-15/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLFMRHGAXNVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)

![5-methyl-3-(2-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5761371.png)


![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)



![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)
